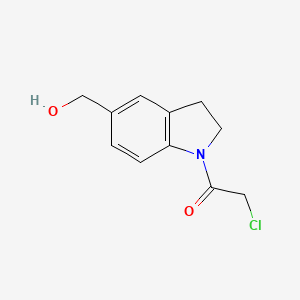
2-Cloro-1-(5-(hidroximetil)indolin-1-il)etan-1-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado potencial como agentes antivirales . Podrían utilizarse en el desarrollo de nuevos fármacos para tratar diversas enfermedades virales.
Actividad antiinflamatoria
Los derivados del indol también exhiben propiedades antiinflamatorias . Podrían utilizarse en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad anticancerígena
Los derivados del indol, incluida la “2-Cloro-1-(5-(hidroximetil)indolin-1-il)etan-1-ona”, han mostrado promesa en el tratamiento del cáncer . Podrían utilizarse en el desarrollo de nuevos fármacos anticancerígenos.
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen actividad anti-VIH . Podrían utilizarse en el desarrollo de fármacos para tratar el VIH.
Actividad antioxidante
Los derivados del indol han demostrado propiedades antioxidantes . Podrían utilizarse en el desarrollo de fármacos para combatir el estrés oxidativo en el cuerpo.
Actividad antimicrobiana
Los derivados del indol han mostrado actividad antimicrobiana . Podrían utilizarse en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antidiabética
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes . Podrían utilizarse en el desarrollo de fármacos antidiabéticos.
Actividad antimalárica
Los derivados del indol han demostrado actividad antimalárica . Podrían utilizarse en el desarrollo de fármacos para tratar la malaria.
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis . Furthermore, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one impacts cellular metabolism by regulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of reactive oxygen species . Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound has been found to enhance cellular antioxidant capacity and reduce oxidative stress . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes .
Metabolic Pathways
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cell, it binds to intracellular proteins, facilitating its localization to specific cellular compartments . The distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is influenced by its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct its localization to specific compartments . The subcellular distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one influences its ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZWGMTUONZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)

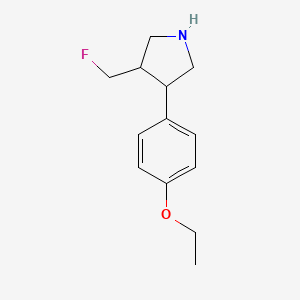

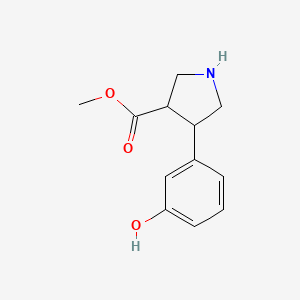
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
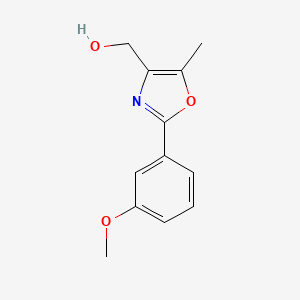

![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

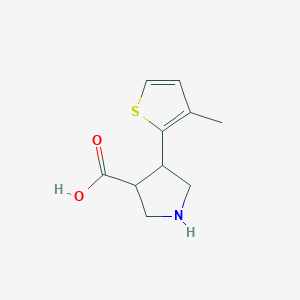
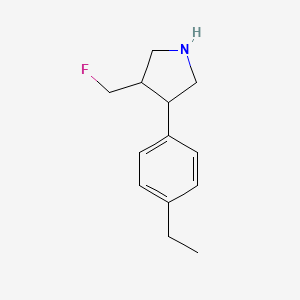
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
